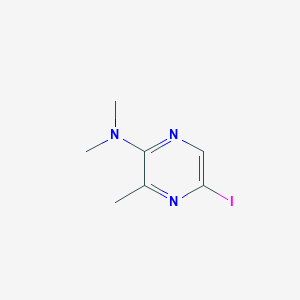
5-Iodo-N,N,3-trimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-N,N,3-trimethylpyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of an iodine atom at the 5th position and three methyl groups attached to the nitrogen and carbon atoms of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N,N,3-trimethylpyrazin-2-amine typically involves the iodination of a precursor pyrazine compound. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent such as silver nitrate (AgNO3). The reaction is usually carried out under solvent-free conditions or in an organic solvent like acetonitrile. The reaction conditions include moderate temperatures (25-50°C) and short reaction times (20-30 minutes) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The choice of reagents and solvents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N,N,3-trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated pyrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents (e.g., DMF) at elevated temperatures (50-80°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions (room temperature).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents (e.g., THF).
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized pyrazine derivatives.
Reduction: Formation of deiodinated pyrazine derivatives.
Scientific Research Applications
5-Iodo-N,N,3-trimethylpyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated radiopharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Iodo-N,N,3-trimethylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyrazine: A related compound without the iodine atom, commonly used as a flavoring agent.
5-Iodo-2’-deoxyuridine: An iodinated nucleoside analog used as an antiviral agent.
Uniqueness
5-Iodo-N,N,3-trimethylpyrazin-2-amine is unique due to the presence of both iodine and multiple methyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10IN3 |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
5-iodo-N,N,3-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H10IN3/c1-5-7(11(2)3)9-4-6(8)10-5/h4H,1-3H3 |
InChI Key |
OJPDKBCYGBYNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1N(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


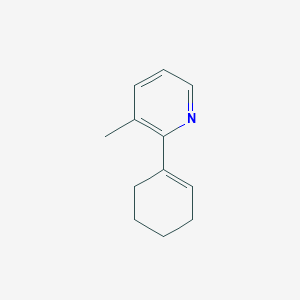
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
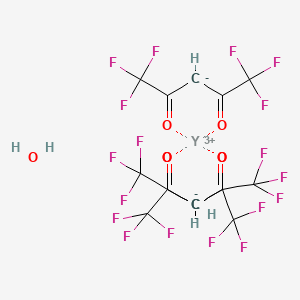
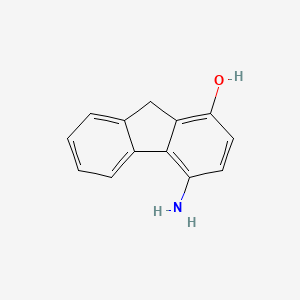
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)
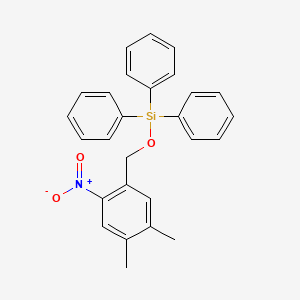

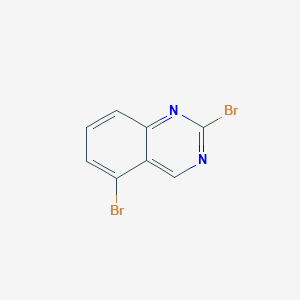
![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)

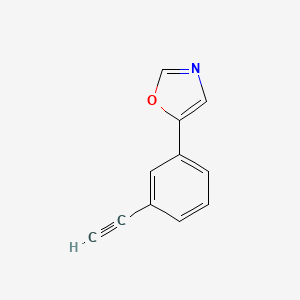
![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
![(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
